molecular formula C5H10ClNO B2971317 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2503205-86-3

2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B2971317
CAS No.: 2503205-86-3
M. Wt: 135.59
InChI Key: NXFCKISSUIKZPU-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[221]heptane;hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both oxygen and nitrogen atoms in its structure allows for versatile interactions with various biological molecules, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
  • 8-Oxa-3-azabicyclo[3.2.1]octane;hydrochloride
  • 2-Azabicyclo[3.2.1]octane

Uniqueness

2-Oxa-3-azabicyclo[221]heptane;hydrochloride is unique due to its specific ring structure that incorporates both oxygen and nitrogen atoms This structural feature provides distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-oxa-3-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-5-3-4(1)6-7-5;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCKISSUIKZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1NO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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